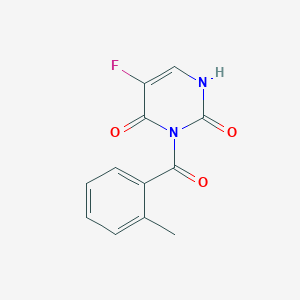

5-Fluoro-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione

Description

5-Fluoro-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine-dione derivative characterized by a 5-fluoro substitution on the pyrimidine ring and a 2-methylbenzoyl group at position 2. Pyrimidine-diones are structurally analogous to uracil, a nucleic acid base, and their derivatives are widely explored for therapeutic applications, including antiviral and anticancer activities .

Properties

IUPAC Name |

5-fluoro-3-(2-methylbenzoyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O3/c1-7-4-2-3-5-8(7)10(16)15-11(17)9(13)6-14-12(15)18/h2-6H,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSICSYZXMCSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2C(=O)C(=CNC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507023 | |

| Record name | 5-Fluoro-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68426-52-8 | |

| Record name | 5-Fluoro-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5-fluorouracil with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl groups in the pyrimidine-2,4-dione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Oxidation Reactions: The methyl group in the 2-methylbenzoyl moiety can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Substitution: Derivatives with different substituents at the 5th position.

Reduction: Hydroxyl derivatives of the pyrimidine-2,4-dione core.

Oxidation: Carboxyl derivatives of the 2-methylbenzoyl moiety.

Scientific Research Applications

5-Fluoro-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione has been explored for various scientific research applications:

Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions with nucleic acids.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation. The fluorine atom enhances its binding affinity to the enzyme’s active site, thereby increasing its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Fluoro-3-(thiophene-2-carbonyl)pyrimidine-2,4(1H,3H)-dione

- Structure : Replaces the 2-methylbenzoyl group with a thiophene-2-carbonyl moiety.

- Properties : Exhibits planar thiophene (r.m.s. deviation: 0.004 Å) and slightly puckered pyrimidine rings (r.m.s. deviation: 0.044 Å). Enhanced electron delocalization due to the sulfur atom in thiophene may influence binding interactions .

- Applications : Designed to reduce gastrointestinal toxicity associated with 5-fluorouracil while retaining antitumor activity .

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

- Structure : Chlorine substituents at positions 5 and 6, with a chloromethyl group.

- Properties : Higher electrophilicity due to electron-withdrawing Cl groups, increasing reactivity in nucleophilic environments. Used in life sciences research for synthesizing bioactive molecules .

1-(4-tert-Butylbenzyl)pyrimidine-2,4(1H,3H)-dione

- Structure : Features a bulky 4-tert-butylbenzyl group at position 1.

- Applications: Demonstrates herbicidal and antiviral activity (e.g., AZT analogs).

Physicochemical Properties

*Estimated based on substituent contributions.

Key Research Findings

Substituent Effects :

- Fluorine and chlorine enhance metabolic stability but differ in electronic effects (F: strong σ-withdrawing; Cl: polarizable).

- Aryl groups (benzoyl vs. thiophene) influence π-π stacking and hydrophobic interactions with biological targets .

Structural Insights :

- Planar aromatic substituents (e.g., thiophene) promote crystallinity, while bulky groups (tert-butyl) reduce solubility .

Therapeutic Optimization :

- Balancing lipophilicity (2-methylbenzoyl) and polarity (pyrimidine-dione core) is critical for improving bioavailability and reducing off-target toxicity .

Biological Activity

5-Fluoro-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 68426-52-8, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 248.21 g/mol. The structure features a pyrimidine ring substituted with a fluorine atom and a 2-methylbenzoyl group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉FN₂O₃ |

| Molecular Weight | 248.21 g/mol |

| CAS Number | 68426-52-8 |

| Melting Point | Not Available |

| LogP | 1.0849 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine can inhibit the growth of various bacterial strains. The compound's mechanism may involve interference with nucleic acid synthesis or disruption of cell wall integrity.

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The compound's ability to inhibit key enzymes involved in DNA replication and repair contributes to its anticancer efficacy.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that similar pyrimidine derivatives have shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli with ID50 values in the nanomolar range. This suggests potential effectiveness for treating bacterial infections .

- Anticancer Activity : In a recent investigation involving various cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values ranging from 10 μM to 25 μM depending on the cell type. These results indicate promising anticancer activity that warrants further exploration .

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis through activation of caspase pathways in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.